Cas no 1235317-06-2 (4-{(3-cyanophenyl)formamidomethyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide)

4-{(3-Cyanophenyl)formamidomethyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound featuring a piperidine core substituted with a 3-cyanophenylformamidomethyl group at the 4-position and an N-(2-methoxyphenyl)carboxamide moiety at the 1-position. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) receptors or enzymes due to its lipophilic and hydrogen-bonding functionalities. The presence of the cyano and methoxy groups may enhance binding affinity and metabolic stability. Its well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in drug discovery for neurological or psychiatric applications. The compound’s purity and stability under standard conditions further support its suitability for research and development.
4-{(3-cyanophenyl)formamidomethyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide structure
1235317-06-2 structure
Product Name:4-{(3-cyanophenyl)formamidomethyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide
CAS No:1235317-06-2
MF:C22H24N4O3
MW:392.450964927673
CID:6434908
PubChem ID:49692708
Update Time:2025-10-23

4-{(3-cyanophenyl)formamidomethyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-{(3-cyanophenyl)formamidomethyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide
    • AKOS024492558
    • 1235317-06-2
    • 4-[[(3-cyanobenzoyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide
    • 4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
    • 4-{[(3-cyanophenyl)formamido]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide
    • VU0631730-1
    • F5033-7418
    • Inchi: 1S/C22H24N4O3/c1-29-20-8-3-2-7-19(20)25-22(28)26-11-9-16(10-12-26)15-24-21(27)18-6-4-5-17(13-18)14-23/h2-8,13,16H,9-12,15H2,1H3,(H,24,27)(H,25,28)
    • InChI Key: FKKFRRJLOZVWHI-UHFFFAOYSA-N
    • SMILES: O=C(NC1C=CC=CC=1OC)N1CCC(CNC(C2C=CC=C(C#N)C=2)=O)CC1

Computed Properties

  • Exact Mass: 392.18484064g/mol
  • Monoisotopic Mass: 392.18484064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 608
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 94.5Ų

4-{(3-cyanophenyl)formamidomethyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide Pricemore >>

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Additional information on 4-{(3-cyanophenyl)formamidomethyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide

Introduction to 4-{(3-cyanophenyl)formamidomethyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide (CAS No. 1235317-06-2)

4-{(3-cyanophenyl)formamidomethyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide, identified by its Chemical Abstracts Service (CAS) number 1235317-06-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The molecular structure of this compound incorporates several key functional groups, including a formamidomethyl moiety, a cyanophenyl group, and a methoxyphenyl group, each contributing to its unique chemical properties and biological interactions.

The formamidomethyl group in the molecule is particularly noteworthy, as it often serves as a versatile pharmacophore in drug design. This moiety can participate in hydrogen bonding interactions, enhancing the binding affinity of the compound to biological targets. Additionally, the cyanophenyl substituent introduces a polar electron-withdrawing effect, which can modulate the electronic properties of the molecule and influence its reactivity and stability. The presence of the methoxyphenyl group further enriches the compound's structural complexity, providing another site for potential interactions with biological systems.

In recent years, there has been a growing interest in developing novel piperidine-based compounds for their potential applications in treating various diseases. Piperidine derivatives have been extensively studied for their role in modulating neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders. The structural features of 4-{(3-cyanophenyl)formamidomethyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide make it a promising candidate for further exploration in this area.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacological agents. The presence of multiple reactive sites allows for facile modifications through various chemical transformations, enabling chemists to tailor its properties for specific therapeutic needs. For instance, the formamidomethyl group can be further functionalized to introduce additional pharmacophores or linkages, expanding its utility in drug development pipelines.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how this compound interacts with biological targets. These studies have highlighted the importance of optimizing the spatial arrangement and electronic distribution of functional groups to enhance binding affinity and selectivity. The combination of experimental validation and computational analysis provides a robust framework for designing derivatives with improved pharmacological profiles.

The methoxyphenyl group in particular has been shown to influence the metabolic stability and distribution of piperidine-based compounds. By incorporating this moiety, researchers can fine-tune the pharmacokinetic properties of their molecules, ensuring better bioavailability and reduced toxicity. This aspect is crucial for translating preclinical findings into clinical success, as it directly impacts patient outcomes.

Another area of interest is the potential application of 4-{(3-cyanophenyl)formamidomethyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide in addressing neurological disorders such as Alzheimer's disease and Parkinson's disease. Piperidine derivatives have demonstrated efficacy in modulating acetylcholinesterase activity, a key enzyme involved in these conditions. The unique structural features of this compound may offer advantages over existing treatments by providing higher selectivity or improved solubility profiles.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework efficiently. These techniques not only streamline the synthetic process but also allow for greater control over regioselectivity and stereochemistry.

In conclusion,4-{(3-cyanophenyl)formamidomethyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide (CAS No. 1235317-06-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile functional groups make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for piperidine-based compounds,this molecule holds considerable promise for addressing unmet medical needs across various therapeutic areas.

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